molecular formula C9H11NOS B2425029 N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide CAS No. 545385-20-4

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2425029
CAS No.: 545385-20-4
M. Wt: 181.25
InChI Key: FOFXURIEGZCGDY-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is an organic compound that features a thiophene ring attached to a cyclopropane carboxamide group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated thiophenes, nitrothiophenes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is unique due to the presence of both the thiophene ring and the cyclopropane carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFXURIEGZCGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330804
Record name N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

545385-20-4
Record name N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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